

Unveiling Tridecanedioic Acid: A Technical Guide to Its Natural Sources and Occurrence

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Compound of Interest		
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This technical guide provides a comprehensive overview of the natural sources and occurrence of **tridecanedioic acid**, also known as brassylic acid. Aimed at researchers, scientists, and drug development professionals, this document delves into the biosynthesis, quantitative data, and experimental protocols for the analysis of this versatile long-chain dicarboxylic acid.

Natural Occurrence of Tridecanedioic Acid

Tridecanedioic acid is a naturally occurring C13 α , ω -dicarboxylic acid found across various biological kingdoms, from plants to microorganisms and animals.

In the Plant Kingdom: **Tridecanedioic acid** is a component of the plant biopolyesters cutin and suberin, which form protective layers on the plant's aerial and subterranean surfaces, respectively.[1] In the model plant Arabidopsis thaliana, dicarboxylic acids, including **tridecanedioic acid**, are significant components of root suberin.[2] The suberin of Arabidopsis thaliana roots is rich in ω -hydroxyacids and their corresponding α, ω -dicarboxylic acids with chain lengths from C18 to C24.[1] While specific quantitative data for **tridecanedioic acid** in Arabidopsis thaliana is not readily available in existing literature, the analysis of suberin monomers is a well-established field.

In the Animal Kingdom: **Tridecanedioic acid** has been reported in animal tissues.[3] It can appear in the urine of individuals with certain peroxisomal disorders, such as neonatal adrenoleukodystrophy and Zellweger syndrome, making it a potential biomarker for these







conditions.[4] However, detailed quantitative data on its concentration in healthy animal tissues remains limited in publicly available research.

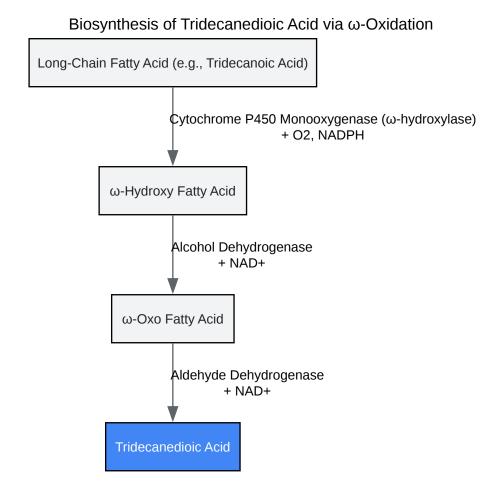
In Microorganisms: Certain yeasts, particularly strains of Candida tropicalis, are capable of producing significant quantities of long-chain dicarboxylic acids, including **tridecanedioic acid**, through the ω -oxidation of fatty acids or alkanes.[1][5] This microbial fermentation is a promising route for the industrial production of **tridecanedioic acid**.

In Royal Jelly: Royal jelly, a secretion from honeybees, is a complex mixture of lipids, proteins, and other compounds. While various fatty acids are well-documented components of royal jelly, specific quantitative data for **tridecanedioic acid** is not consistently reported. One study identified decanedioic acid (a C10 dicarboxylic acid) in royal jelly at concentrations ranging from 0.075 ± 0.002 to 0.122 ± 0.008 g/100 g of fresh royal jelly.[6] Another analysis using HPTLC-MS identified decanedioic acid as a chemical marker to differentiate between fresh and lyophilized royal jelly.[7] Further research is needed to definitively quantify the presence and concentration of **tridecanedioic acid** in royal jelly.

Biosynthesis of Tridecanedioic Acid

The primary biosynthetic route for long-chain dicarboxylic acids, including **tridecanedioic acid**, is the ω -oxidation pathway of long-chain fatty acids. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid.





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Caption: Biosynthesis of **Tridecanedioic Acid** via ω -Oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for **tridecanedioic acid** and related dicarboxylic acids in various natural sources. It is important to note that data for **tridecanedioic acid** is sparse, and further research is required for a more complete quantitative profile.



Natural Source	Analyte	Concentration	Analytical Method	Reference
Candida tropicalis Fermentation	1,13- Tridecanedioic Acid	Up to 172 g/L	Not specified	[5]
Candida tropicalis Fermentation	α,ω- Tridecanedioic Acid	153 g/L	Not specified	[8]
Royal Jelly	Decanedioic Acid (C10)	0.075 ± 0.002 to 0.122 ± 0.008 g/100 g (fresh weight)	LC-HRMS	[6]
Arabidopsis thaliana Root Suberin	α,ω-Dicarboxylic Acids (total)	24% of aliphatic monomer content	GC-MS	[2]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of **tridecanedioic acid** from various biological matrices.

Extraction and Analysis from Plant Material (Arabidopsis thaliana Root Suberin)

This protocol is adapted from established methods for the analysis of suberin monomers.[9][10]

- 1. Sample Preparation and Delipidation:
- Harvest Arabidopsis thaliana roots and wash thoroughly with water.
- Homogenize the root tissue.
- Perform exhaustive solvent extraction with a mixture of chloroform and methanol (e.g., 1:1
 v/v) to remove soluble lipids. This step is crucial to isolate the insoluble suberin polymer.



2. Depolymerization of Suberin:

- The delipidated root material is subjected to transesterification to break down the polyester structure of suberin.
- A common method involves heating the sample in 1 N methanolic HCl at 80°C for 2 hours. An internal standard, such as dotriacontane, is added for quantification.

3. Extraction of Monomers:

 After depolymerization, the aliphatic suberin monomers are extracted from the reaction mixture using an organic solvent like hexane.

4. Derivatization:

- The extracted monomers, which contain carboxylic acid and hydroxyl groups, are derivatized to increase their volatility for gas chromatography (GC) analysis.
- A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the functional groups to their trimethylsilyl (TMS) ethers and esters.

5. GC-MS Analysis:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized monomers.
 - Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute all compounds.
 - Injector: Operate in splitless mode for trace analysis.
- Mass Spectrometer (MS):
 - Ionization: Use electron ionization (EI) at 70 eV.
 - Scan Range: Acquire data over a mass range of m/z 50-550.



Quantification: Use selected ion monitoring (SIM) for target ions of the derivatized
 tridecanedioic acid and the internal standard for accurate quantification.



Sample Preparation Arabidopsis thaliana Roots Homogenization Delipidation (Chloroform:Methanol) Extraction & Derivatization Depolymerization (Methanolic HCI) Monomer Extraction (Hexane) Derivatization (BSTFA) Analysis GC-MS Analysis Data Analysis & Quantification



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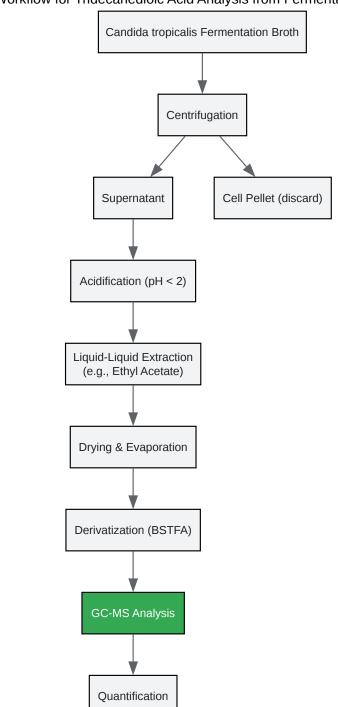
Caption: Workflow for **Tridecanedioic Acid** Analysis in Plant Suberin.

Extraction and Analysis from Microbial Fermentation Broth (Candida tropicalis)

This protocol is based on general methods for the extraction of dicarboxylic acids from fermentation broths.[8][11]

- 1. Sample Preparation:
- Centrifuge the fermentation broth to separate the microbial cells from the supernatant. The supernatant contains the secreted dicarboxylic acids.
- 2. Acidification and Extraction:
- Acidify the supernatant to a pH below 2 using a strong acid (e.g., HCl). This protonates the carboxylic acid groups, making them more soluble in organic solvents.
- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or methyl tert-butyl ether. Repeat the extraction multiple times to ensure complete recovery.
- 3. Drying and Derivatization:
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under a stream of nitrogen.
- Derivatize the dried residue using a suitable agent like BSTFA, as described in the plant analysis protocol.
- 4. GC-MS Analysis:
- The GC-MS conditions will be similar to those used for the analysis of plant-derived monomers. An internal standard should be added at the beginning of the extraction process for accurate quantification.





Workflow for Tridecanedioic Acid Analysis from Fermentation Broth

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Caption: Workflow for Tridecanedioic Acid Analysis from Fermentation Broth.



Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding signaling pathways directly modulated by **tridecanedioic acid**. Dicarboxylic acids, in general, are known to be metabolites that can enter the β -oxidation pathway. Further research is needed to elucidate any specific signaling roles of **tridecanedioic acid**.

Conclusion

Tridecanedioic acid is a naturally occurring dicarboxylic acid with a widespread but not always abundant presence in nature. Its role in the structural integrity of plants and its potential as a biomarker for certain metabolic disorders highlight its importance. The ability to produce tridecanedioic acid in high yields through microbial fermentation opens up possibilities for its use in various industrial applications. This technical guide provides a foundation for researchers and professionals working with this molecule, summarizing the current knowledge and providing detailed protocols for its analysis. Further research is warranted to fully understand its quantitative distribution in nature and its potential biological activities.

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